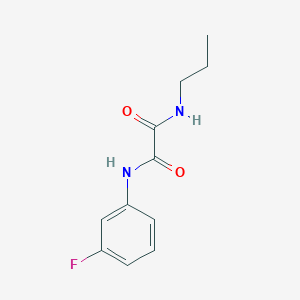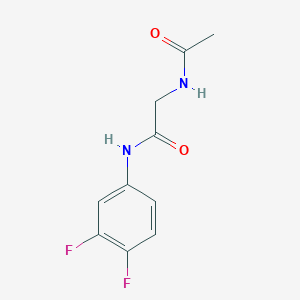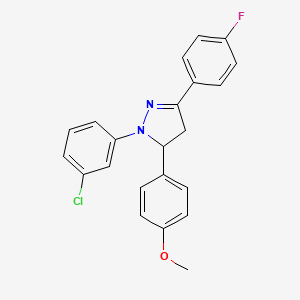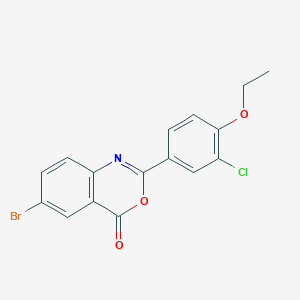![molecular formula C20H24ClN3O2 B5159620 1-(3-chlorophenyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine](/img/structure/B5159620.png)
1-(3-chlorophenyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound has shown potential in various scientific research applications, including the field of pharmacology.
Mecanismo De Acción
The mechanism of action of 1-(3-chlorophenyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine involves the modulation of neurotransmitter release and reuptake. This compound acts as a serotonin and dopamine receptor agonist, which leads to the activation of downstream signaling pathways. This activation results in the release of neurotransmitters, such as serotonin and dopamine, into the synaptic cleft. The increased levels of neurotransmitters lead to the modulation of mood, behavior, and cognition.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(3-chlorophenyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine are largely dependent on the dose and duration of exposure. This compound has been shown to modulate the release of various neurotransmitters, including serotonin and dopamine. The modulation of these neurotransmitters leads to changes in mood, behavior, and cognition. Additionally, this compound has been shown to have an effect on the cardiovascular system, including changes in heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3-chlorophenyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine in lab experiments include its potential in the treatment of neurological disorders and its ability to modulate neurotransmitter release. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
For the research of 1-(3-chlorophenyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine include further studies on its mechanism of action and potential therapeutic applications. Additionally, the development of more selective and potent analogs of this compound could lead to the development of more effective treatments for neurological disorders.
Métodos De Síntesis
The synthesis of 1-(3-chlorophenyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine involves the reaction of 1-(3-chlorophenyl)piperazine with 1-(3-furoyl)-3-piperidinylmethanone in the presence of a suitable catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, at a specific temperature and pressure. The yield of the compound depends on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine has been studied for its potential in various scientific research applications, including the field of pharmacology. It has been shown to have an affinity for serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. This compound has also been studied for its potential in the treatment of neurological disorders, such as schizophrenia and depression.
Propiedades
IUPAC Name |
[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c21-17-3-1-4-18(13-17)22-8-10-23(11-9-22)19-5-2-7-24(14-19)20(25)16-6-12-26-15-16/h1,3-4,6,12-13,15,19H,2,5,7-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRLVIDDMKSPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=COC=C2)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-1-propanol trifluoroacetate (salt)](/img/structure/B5159543.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5159546.png)
![5-methoxy-N-[2-(1H-pyrazol-1-yl)benzyl]-2-furamide](/img/structure/B5159551.png)





![methyl (4-{[1-(4-tert-butylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5159594.png)
![2-[(cyclohexylmethyl)(methyl)amino]-1-phenylethanol](/img/structure/B5159598.png)

![methyl 5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B5159616.png)

